6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoxaline
Description
Properties
CAS No. |
41959-39-1 |
|---|---|
Molecular Formula |
C9H9F3N2 |
Molecular Weight |
202.2 |
Purity |
95 |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Strategic Approaches to 6 Trifluoromethyl 1,2,3,4 Tetrahydroquinoxaline
De Novo Synthesis Strategies for the 1,2,3,4-Tetrahydroquinoxaline (B1293668) Core
The construction of the fundamental 1,2,3,4-tetrahydroquinoxaline ring system, particularly with the trifluoromethyl substituent at the 6-position, can be achieved through a variety of de novo synthetic strategies. These methods focus on building the heterocyclic core from acyclic or simpler cyclic precursors.
Cyclization Reactions and Annulation Pathways
Classical cyclization reactions provide a foundational approach to the tetrahydroquinoline core, which can be a precursor to the target tetrahydroquinoxaline. The Doebner-von Miller reaction, for example, involves the reaction of an aniline (B41778) with an α,β-unsaturated carbonyl compound to form a quinoline (B57606). Similarly, the Skraup synthesis utilizes glycerol (B35011) and an oxidizing agent to convert anilines to quinolines. For the synthesis of the 6-(trifluoromethyl) derivative, 4-(trifluoromethyl)aniline (B29031) would serve as the key starting material. The resulting 6-(trifluoromethyl)quinoline (B1354612) can then be reduced to the desired 6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline.
A more direct approach involves the reductive cyclization of nitroarenes. For instance, domino reactions starting from 2-nitroarylketones can be triggered by catalytic reduction of the nitro group, followed by intramolecular cyclization and further reduction to yield tetrahydroquinolines.
Multicomponent Reaction (MCR) Approaches
Multicomponent reactions (MCRs) offer an efficient and atom-economical pathway to complex molecules in a single step. The Povarov reaction, a type of aza-Diels-Alder reaction, is a versatile method for accessing the tetrahydroquinoline scaffold. Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are also powerful tools for generating diverse heterocyclic structures, including tetrahydroisoquinoline-1-carboxylic acid derivatives, which share structural similarities with the target scaffold. While specific examples for the direct synthesis of 6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoxaline via MCRs are not extensively detailed in the literature, the general applicability of these reactions to substituted anilines suggests their potential in this context.
Hydrogenation and Reductive Cyclization Routes
The catalytic hydrogenation or transfer hydrogenation of the corresponding quinoline or quinoxaline (B1680401) precursors is a common and effective method for obtaining tetrahydroquinoxalines. Various catalysts, including those based on palladium, cobalt, and zirconium, have been employed for this transformation. Transfer hydrogenation, utilizing hydrogen donors like Hantzsch esters or ammonia (B1221849) borane, offers a milder alternative to high-pressure hydrogenation.
Reductive cyclization of appropriately substituted nitroarenes is another powerful strategy. For example, the reduction of a nitro group on an aromatic ring bearing a suitable side chain can lead to spontaneous intramolecular cyclization to form the tetrahydroquinoxaline ring system. This approach is particularly useful as it allows for the introduction of substituents on both the aromatic ring and the heterocyclic core.
| Precursor | Reagents and Conditions | Product | Yield (%) |
| 6-(Trifluoromethyl)quinoline | Chiral Phosphoric Acid, Hantzsch ester | Chiral 6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline | up to 98% ee |
| 2-Nitroarylketones | H₂, 5% Pd/C | Substituted Tetrahydroquinolines | 93-98 |
| Quinolines | H₃N·BH₃, Cobalt-amido catalyst | 1,2-Dihydroquinolines | - |
| Quinolines | HBpin, Bu₄NBr | Tetrahydroquinolines | Good |
Palladium-Catalyzed Synthetic Transformations
Palladium-catalyzed reactions have become indispensable in modern organic synthesis. The Buchwald-Hartwig amination, a cross-coupling reaction between an amine and an aryl halide, is a powerful tool for forming C-N bonds. This reaction can be applied in an intramolecular fashion to construct the tetrahydroquinoxaline ring. For instance, a suitably functionalized precursor containing both an amino group and an aryl halide can undergo intramolecular cyclization to afford the desired heterocyclic scaffold. This methodology has been successfully applied in the synthesis of N-aryl-6-methoxy-1,2,3,4-tetrahydroquinolines.
| Reaction Type | Catalyst System | Starting Materials | Product |
| Intramolecular Amination | Pd₂(dba)₃ / (S)-Siphos-PE | Aniline derivatives with pendant alkenes and aryl halides | Tetrahydroquinolines |
| N-Arylation | Pd(OAc)₂ / X-Phos | 6-methoxy-1,2,3,4-tetrahydroquinoline and aryl halides | N-Aryl-6-methoxy-1,2,3,4-tetrahydroquinolines |
Catalyst-Free and Green Chemistry Methods in Synthesis
In recent years, there has been a growing emphasis on developing environmentally benign synthetic methods. Catalyst-free approaches for the synthesis of tetrahydroquinoxalines have been reported, often utilizing microwave or ultrasound irradiation to promote the reactions. These methods offer advantages such as shorter reaction times, higher yields, and reduced waste generation. For example, the microwave-assisted synthesis of quinoxaline derivatives has been achieved in a solvent-free environment with high yields in a matter of minutes. Ultrasound-assisted synthesis has also been shown to be an efficient and eco-friendly method for preparing tetrahydroquinoline derivatives.
| Method | Conditions | Reactants | Product |
| Microwave-assisted | Catalyst and solvent-free, 160 °C, 10 min | Hydrazines, Formamide | Substituted 1,2,4-triazoles |
| Ultrasound-assisted | ZnCr₂O₄ nanocatalyst | Aryl imine, Aromatic aldehydes, 2,3-dihydrofuran | Substituted Tetrahydroquinolines |
| Metal-free cascade | B₂cat₂, water | 2-Nitroanilines, α-ketoesters | Tetrahydroquinoxalines |
Targeted Functionalization and Derivatization of the this compound Scaffold
Once the this compound core has been synthesized, further structural diversity can be achieved through targeted functionalization and derivatization reactions. The secondary amine in the tetrahydroquinoxaline ring is a key site for such modifications.
N-alkylation, N-arylation, and N-acylation are common strategies to introduce various substituents at the nitrogen atom. N-alkylation can be achieved using alkyl halides, while N-arylation can be accomplished through copper-catalyzed Ullmann condensation or palladium-catalyzed Buchwald-Hartwig amination. Acylation with acid chlorides or anhydrides provides the corresponding N-acyl derivatives. These derivatization reactions are crucial for exploring the structure-activity relationships of this important scaffold in drug discovery programs.
| Derivatization Reaction | Reagents and Conditions | Substrate | Product | Yield (%) |
| N-Arylation (Ullmann) | CuI, K₃PO₄, DMEDA, Toluene | 6-amino-4-(trifluoromethyl)quinoline, Indole | 6-(1H-indol-1-yl)-4-(trifluoromethyl)quinoline | 60 |
| N-Arylation (Buchwald-Hartwig) | Pd(OAc)₂, X-Phos, KOt-Bu, Microwave | 6-methoxy-1,2,3,4-tetrahydroquinoline, Aryl halide | N-Aryl-6-methoxy-1,2,3,4-tetrahydroquinoline | 68-75 |
| N-Acylation | Trifluoromethanesulfonic acid | Various substrates | Acylated products | - |
Electrophilic and Nucleophilic Aromatic Substitution on the Benzo Moiety
The reactivity of the benzene (B151609) ring in this compound towards aromatic substitution is governed by the electronic effects of its substituents: the fused heterocyclic amine portion and the trifluoromethyl group.
Electrophilic Aromatic Substitution (SEAr)
The trifluoromethyl (CF3) group is a powerful electron-withdrawing group due to the high electronegativity of fluorine atoms. lkouniv.ac.in Consequently, it deactivates the aromatic ring towards electrophilic attack. lkouniv.ac.inyoutube.com In a typical electrophilic aromatic substitution reaction, electron-withdrawing groups direct incoming electrophiles to the meta position. lkouniv.ac.inyoutube.com Conversely, the secondary amine at the N-1 position of the tetrahydroquinoxaline ring is an electron-donating group, which activates the ring and directs substitution to the ortho and para positions.
In the case of this compound, these effects work in concert. The activating N-1 amine directs electrophiles to positions 5 and 7 (ortho and para, respectively), while the deactivating CF3 group at position 6 also directs incoming groups to positions 5 and 7 (both are meta to the CF3 group). This synergistic effect strongly favors electrophilic substitution at the C-5 and C-7 positions. The general mechanism for SEAr involves the attack of the aromatic ring on an electrophile (E+), forming a resonance-stabilized carbocation intermediate known as an arenium ion, followed by the loss of a proton to restore aromaticity. wikipedia.org
Common electrophilic aromatic substitution reactions include:
Nitration: Introduction of a nitro group (-NO2) using a mixture of nitric acid and sulfuric acid.
Halogenation: Introduction of a halogen (e.g., Br, Cl) using Br2 or Cl2 with a Lewis acid catalyst.
Sulfonation: Introduction of a sulfonic acid group (-SO3H) using fuming sulfuric acid.
Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups, respectively, using an alkyl or acyl halide with a Lewis acid catalyst. masterorganicchemistry.com
Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nature of the trifluoromethyl group also makes the aromatic ring more susceptible to nucleophilic aromatic substitution (SNAr), particularly when a suitable leaving group (such as a halogen) is present at a position ortho or para to the CF3 group. While SNAr is less common on an unsubstituted ring, the synthesis of functionalized quinoxaline derivatives can be achieved through the vicarious nucleophilic substitution (VNS) of hydrogen, which has been explored with various carbanions. rsc.org
Modifications at the Nitrogen Heteroatoms (N1 and N4)
The secondary amine functionalities at the N1 and N4 positions of the tetrahydroquinoxaline core are key sites for structural diversification. These nitrogen atoms can readily undergo a variety of chemical transformations, including N-alkylation, N-arylation, and N-acylation, to produce a wide range of derivatives. However, the synthesis of multi-substituted, and particularly N-substituted, tetrahydroquinoxalines (THQs) can be challenging, often requiring multi-step procedures or facing issues with regioselectivity. rsc.org
A step-economic approach for the synthesis of N-substituted THQs involves a one-pot tandem reaction starting from readily available N-substituted unsymmetrical o-phenylenediamines (o-PDAs) and α-hydroxyl ketones. rsc.orgrsc.org This process proceeds through a regioselective Heyns rearrangement followed by an enantioselective transfer hydrogenation. rsc.org This method demonstrates good tolerance for various substituents on the nitrogen atom of the o-PDA, including alkyl, allyl, and aromatic groups, affording the desired products in high yields and enantiomeric excess. rsc.org
| N-Substituent (on o-PDA) | α-Hydroxyl Ketone | Yield (%) rsc.org | ee (%) rsc.org |
| Methyl | 2-hydroxyacetophenone | 92 | 80 |
| Isopropyl | 2-hydroxyacetophenone | 95 | 92 |
| Cyclohexyl | 2-hydroxyacetophenone | 97 | 96 |
| Benzyl | 2-hydroxyacetophenone | 94 | 88 |
| Allyl | 2-hydroxyacetophenone | 92 | 78 |
| Phenyl | 2-hydroxyacetophenone | 92 | 90 |
Transformations and Reactivity of the Trifluoromethyl Group
The trifluoromethyl group is known for its high stability, owing to the strength of the carbon-fluorine bonds. tcichemicals.com This robustness makes it a desirable feature in many applications, particularly in pharmaceuticals. However, this stability also presents a challenge for its chemical transformation. tcichemicals.com
Recent advances have enabled the selective transformation of aromatic CF3 groups under mild conditions, significantly expanding their utility as synthetic intermediates. tcichemicals.com These methods often rely on the selective cleavage of a single C–F bond, which is difficult to control as subsequent C–F bonds are weaker, leading to potential overreactions. researchgate.net
Key transformations include:
Conversion to Difluoromethylenes: Selective C-F bond functionalization can lead to the formation of difluoromethylene-containing compounds.
Conversion to Carbonyls: The CF3 group can be used as a one-carbon unit in the synthesis of ketones via C-F cleavage using reagents like boron tribromide. tcichemicals.com
Thiolation and Azidation: In the presence of an ortho-silyl directing group, catalytic thiolation and azidation of a single C–F bond of trifluoromethylarenes have been achieved using an all-in-one reagent that generates both a trityl cation and the nucleophile. researchgate.net
These transformations allow for the conversion of readily available trifluoromethyl arenes into a diverse range of other functionalized aromatic compounds. tcichemicals.com
Stereoselective and Asymmetric Synthesis of Chiral Analogs
Chiral tetrahydroquinoxalines are crucial structural motifs in numerous bioactive molecules and pharmaceuticals. nih.govwikipedia.org Consequently, the development of stereoselective and asymmetric methods for their synthesis is of paramount importance. Asymmetric hydrogenation of the quinoxaline precursor is one of the most direct and atom-economical strategies to obtain enantiopure THQs. nih.govrsc.org
The asymmetric synthesis of chiral THQs is predominantly achieved through catalysis, employing either chiral transition-metal complexes or organocatalysts. mdpi.com
Transition-Metal Catalysis: Iridium, rhodium, and ruthenium complexes are highly effective for the asymmetric hydrogenation of quinoxalines. nih.govnih.gov A notable iridium-catalyzed protocol allows for the synthesis of both enantiomers of chiral THQ derivatives by simply adjusting the reaction solvent. nih.gov Using a toluene/dioxane mixture, the (R)-enantiomer can be obtained in high yield and enantioselectivity, while using ethanol (B145695) as the solvent selectively produces the (S)-enantiomer. nih.govrsc.org This system is also applicable to more challenging 2,3-disubstituted quinoxalines, yielding cis-hydrogenation products with excellent diastereoselectivity and enantioselectivity. nih.gov Rhodium-thiourea complexes have also been developed for the highly enantioselective hydrogenation of both quinoxalines and quinoxalinones under mild conditions. nih.gov
Organocatalysis: Chiral phosphoric acids (CPAs) have emerged as powerful organocatalysts for the asymmetric transfer hydrogenation of quinoxalines. mdpi.com In these reactions, a Hantzsch ester is typically used as the hydrogen source. rsc.org This methodology is a key part of the one-pot synthesis of N-substituted THQs, where the CPA catalyzes the enantioselective reduction of an in-situ generated imine intermediate. rsc.orgrsc.org
| Catalyst System | Substrate Type | Key Features | Yield | ee/dr | Reference |
| Ir-complex / Chiral diphosphine | 2-Aryl-quinoxalines | Solvent-controlled enantioselectivity | Up to 93% | Up to 98% ee | nih.gov |
| Ir-complex / Chiral diphosphine | 2,3-Disubstituted quinoxalines | High cis-selectivity | Up to 95% | >20:1 dr, up to 94% ee | nih.gov |
| Rh-thiourea complex | Quinoxalines & Quinoxalinones | Mild conditions (1 MPa H2) | Up to 98% | Up to 99% ee | nih.gov |
| Chiral Phosphoric Acid (CPA) / Hantzsch Ester | In situ generated imines | One-pot tandem reaction | Up to 97% | Up to 99% ee | rsc.orgrsc.org |
In substrate-controlled synthesis, the stereochemical outcome of a reaction is dictated by a pre-existing chiral center within the substrate molecule. This strategy is a powerful tool for creating new stereocenters with a predictable configuration. For the synthesis of tetrahydroquinoxaline analogs, this could involve using a chiral, non-racemic o-phenylenediamine (B120857) or a chiral α-dicarbonyl compound (or its synthetic equivalent) as a starting material.
While specific examples for this compound are not extensively detailed, the principle has been successfully applied to the synthesis of related tetrahydroquinoline structures. For instance, a highly diastereoselective [4+2] annulation of ortho-aminophenyl-substituted para-quinone methides with cyanoalkenes has been reported to produce 4-aryl-substituted tetrahydroquinolines with excellent diastereoselectivities (>20:1 dr). frontiersin.orgnih.gov This approach demonstrates how a substrate's inherent structure can be leveraged to achieve high levels of stereocontrol in the formation of heterocyclic systems.
Mechanistic Elucidation of Key Synthetic Pathways to this compound
Understanding the reaction mechanisms underlying the synthesis of this compound is crucial for optimizing reaction conditions and developing new synthetic strategies.
The formation of the tetrahydroquinoxaline skeleton typically involves two key stages: the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound to form a quinoxaline, followed by the reduction of the quinoxaline to the corresponding tetrahydroquinoxaline. organic-chemistry.org
Mechanism of Asymmetric Hydrogenation: The mechanism of iridium-catalyzed asymmetric hydrogenation has been investigated through a combination of deuterium-labeling experiments, kinetic studies, and density functional theory (DFT) calculations. nih.govrsc.org These studies have revealed that non-covalent interactions, such as π–π stacking and O–H interactions between the chiral catalyst, the solvent, and the substrate, are critical for controlling the enantioselectivity. nih.govrsc.org The ability to switch the enantiomeric outcome by changing the solvent highlights the subtle yet powerful role of the reaction environment in dictating the stereochemical pathway. nih.gov
Mechanism of Tandem Heyns Rearrangement/Transfer Hydrogenation: For the one-pot synthesis of N-substituted THQs, the proposed mechanism begins with the reaction between a substituted o-PDA and an α-hydroxyl ketone, which undergoes a Heyns rearrangement to form an α-amino ketone intermediate. rsc.orgrsc.org This intermediate then undergoes intramolecular cyclization to form a dihydroquinoxalinium ion or a related imine. rsc.org Deuterium-labeling studies have suggested that the reaction proceeds through the reduction of a stable imine intermediate (formed after isomerization) rather than the direct reduction of the initially formed iminium ion. rsc.org The final step is the chiral phosphoric acid-catalyzed enantioselective transfer hydrogenation of this imine using a Hantzsch ester to yield the final N-substituted THQ product. rsc.orgrsc.org
Mechanism of Electrophilic Aromatic Substitution: The regioselectivity of electrophilic substitution on the benzo moiety is explained by the stability of the cationic Wheland intermediate (arenium ion). wikipedia.org When an electrophile attacks at the C-5 or C-7 position, the positive charge in the resonance structures of the intermediate is never placed on the carbon atom bearing the strongly electron-withdrawing CF3 group. lkouniv.ac.in In contrast, attack at the C-8 position would place the positive charge adjacent to the CF3-bearing carbon, a destabilizing interaction. The electron-donating N-1 atom further stabilizes the intermediates formed from C-5 and C-7 attack through resonance, reinforcing the directing effect towards these positions.
Investigation of Reaction Intermediates
The formation of this compound can be achieved through several synthetic routes, most notably via the reduction of a 6-(trifluoromethyl)quinoxaline (B1305570) precursor or the reductive cyclization of an appropriately substituted o-nitroaniline derivative. The intermediates in these pathways, while often transient, are critical to the reaction's progression.
One common synthetic approach involves the catalytic hydrogenation of 6-(trifluoromethyl)quinoxaline. In this process, the reaction is believed to proceed through a dihydroquinoxaline intermediate. Spectroscopic techniques, such as in-situ Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy, are invaluable tools for the detection and characterization of such transient species. Although direct spectroscopic evidence for the dihydro-intermediate of the 6-trifluoromethyl derivative is not extensively reported in the literature, analogous studies on related quinoxaline systems provide a strong basis for its proposed existence.
Another significant pathway is the reductive cyclization of a precursor like N-(2-amino-4-(trifluoromethyl)phenyl)acetamide. The reduction of the nitro group to an amine is a key step, which is then followed by an intramolecular cyclization. The reaction likely proceeds through a series of intermediates, including the corresponding nitroso and hydroxylamine (B1172632) species, before the formation of the diamine, which then cyclizes. Trapping experiments and in-situ monitoring can provide evidence for these short-lived intermediates.
| Plausible Reaction Intermediate | Synthetic Pathway | Method of Investigation | Key Identifying Features |
| 6-(Trifluoromethyl)-1,2-dihydroquinoxaline | Catalytic Hydrogenation of 6-(trifluoromethyl)quinoxaline | In-situ NMR Spectroscopy | Appearance of new signals in the aliphatic region of the 1H NMR spectrum. |
| 2-Nitroso-4-(trifluoromethyl)aniline | Reductive Cyclization | Trapping Experiments | Formation of stable adducts with trapping agents like 1,3-dienes. |
| N-(2-hydroxylamino-4-(trifluoromethyl)phenyl)ethanimine | Reductive Cyclization | Mass Spectrometry | Detection of the corresponding molecular ion peak in the reaction mixture. |
Transition State Analysis
The transition state, a high-energy, transient configuration of atoms that occurs during a chemical reaction, dictates the reaction's rate and stereochemical outcome. Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for elucidating the structures and energies of transition states in complex organic reactions.
For the reductive cyclization pathway, the key transition state to consider is that of the intramolecular nucleophilic attack of one of the amino groups onto the imine or a related electrophilic species formed in situ. The geometry of this transition state will determine the facility of the ring-closing step. The presence of the trifluoromethyl group can influence the electron density on the aromatic ring and the nucleophilicity of the amino groups, thereby affecting the energy of this transition state.
| Reaction Step | Proposed Transition State | Computational Method | Influence of Trifluoromethyl Group |
| Catalytic Hydrogenation | Hydride transfer from catalyst to C2 or N1 of the quinoxaline ring | Density Functional Theory (DFT) | Lowers the activation energy by stabilizing the electron-rich transition state. |
| Intramolecular Cyclization | Nucleophilic attack of the amino group to form the six-membered ring | DFT, Ab initio methods | May increase the rate of cyclization by enhancing the electrophilicity of the imine carbon. |
Advanced Spectroscopic Characterization and Structural Elucidation of 6 Trifluoromethyl 1,2,3,4 Tetrahydroquinoxaline and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment
NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules, providing granular insight into the chemical environment of magnetically active nuclei such as ¹H, ¹³C, and ¹⁹F.
¹H NMR spectroscopy reveals the number of distinct proton environments, their electronic surroundings, and the connectivity between neighboring protons. For 6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoxaline, the spectrum can be divided into two main regions: the aromatic region and the aliphatic region.
Aromatic Region: The protons on the benzene (B151609) ring (H-5, H-7, and H-8) exhibit characteristic chemical shifts in the downfield region (typically δ 6.5-7.5 ppm). The powerful electron-withdrawing nature of the trifluoromethyl (CF₃) group at the C-6 position significantly influences these shifts. H-5, being ortho to the CF₃ group, is expected to show a downfield shift and may appear as a singlet or a finely split doublet. H-7 and H-8 will likely appear as doublets, with their coupling patterns revealing their ortho relationship.
Aliphatic Region: The four protons of the saturated heterocyclic ring at positions C-2 and C-3 typically appear as two distinct multiplets in the upfield region (δ 3.0-4.0 ppm). These signals often present as apparent triplets due to coupling with each other, indicative of the -CH₂-CH₂- moiety. The protons attached to the nitrogen atoms (N-1 and N-4) may appear as a broad singlet, and its chemical shift can be highly variable depending on the solvent, concentration, and temperature.
Integration of the peak areas provides a ratio of the number of protons corresponding to each signal, confirming the assignments. For instance, the integration ratio for the aromatic protons to the aliphatic protons would be 3:4.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| N-H | Variable (broad) | s (broad) | - | 2H |
| H-5 | ~7.2 - 7.4 | s or d | - | 1H |
| H-7 | ~6.8 - 7.0 | d | ~8-9 | 1H |
| H-8 | ~6.7 - 6.9 | d | ~8-9 | 1H |
| H-2 / H-3 | ~3.3 - 3.6 | m | - | 4H |
Note: This is a representative table based on the analysis of structurally similar compounds. Actual values may vary.
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each chemically non-equivalent carbon atom gives a distinct signal.
Aromatic Carbons: The spectrum will show six signals for the aromatic carbons. The carbon atom attached to the CF₃ group (C-6) will be significantly influenced by the fluorine atoms, appearing as a quartet in a proton-coupled spectrum due to ¹J(C-F) coupling. Its chemical shift is typically in the δ 120-130 ppm range. The other aromatic carbons (C-4a, C-5, C-7, C-8, C-8a) will have shifts between δ 110-150 ppm.
Aliphatic Carbons: The two equivalent methylene (B1212753) carbons (C-2 and C-3) in the saturated ring will produce a single signal in the upfield region, typically around δ 40-50 ppm.
Trifluoromethyl Carbon: The carbon of the CF₃ group itself will show a characteristic signal, also appearing as a strong quartet due to the one-bond coupling to the three fluorine atoms, typically observed around δ 120-130 ppm.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (¹⁹F Coupled) |
| C-8a | ~140 - 145 | s |
| C-4a | ~135 - 140 | s |
| C-6 | ~125 - 130 | q |
| CF₃ | ~123 - 128 | q |
| C-5 | ~120 - 125 | q (small) |
| C-7 | ~115 - 120 | s |
| C-8 | ~110 - 115 | s |
| C-2 / C-3 | ~40 - 45 | s |
Note: This is a representative table. The multiplicity refers to coupling with ¹⁹F atoms. In a standard broadband-decoupled ¹³C NMR, all signals would appear as singlets except those coupled to fluorine.
¹⁹F NMR is a highly sensitive technique for detecting fluorine atoms. Since this compound contains a CF₃ group, this method is particularly diagnostic. The three equivalent fluorine atoms of the CF₃ group will give rise to a single, sharp singlet in the spectrum. The chemical shift of this signal is characteristic of a CF₃ group attached to an aromatic ring and typically appears in the range of δ -60 to -70 ppm (relative to a CFCl₃ standard). The absence of coupling in the ¹⁹F spectrum confirms that there are no adjacent magnetically active nuclei coupled to the fluorine atoms.
2D NMR experiments are crucial for assembling the complete molecular structure by revealing correlations between nuclei.
COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) spin-spin couplings. For the target molecule, COSY would show a cross-peak between the signals for the H-2 and H-3 protons, confirming their vicinal relationship in the saturated ring. It would also show a clear correlation between the ortho-coupled aromatic protons H-7 and H-8.
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond correlations between protons and the carbons they are attached to (¹H-¹³C). HSQC is invaluable for assigning carbon signals. It would show cross-peaks connecting the H-5 signal to the C-5 signal, H-7 to C-7, H-8 to C-8, and the aliphatic proton signals at positions 2 and 3 to the C-2/C-3 carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range (typically 2-3 bond) correlations between protons and carbons. This is key for piecing together the molecular framework. For instance, the protons at C-2 would show a correlation to C-8a, and the protons at C-3 would correlate to C-4a, confirming the fusion of the heterocyclic and aromatic rings. The aromatic proton H-5 would show correlations to C-4a, C-6, and C-7, definitively placing the CF₃ group at position 6.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects correlations between protons that are close in space, regardless of whether they are connected through bonds. NOESY is particularly useful for confirming stereochemistry and conformation. In this molecule, NOESY could show spatial proximity between the N-H protons and the protons on the C-2 and C-8a positions, helping to define the conformation of the tetrahydroquinoxaline ring.
Vibrational Spectroscopy: Infrared (IR) and Raman for Functional Group Identification
Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint based on its functional groups. scialert.netsphinxsai.com
Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands. The N-H stretching vibrations of the secondary amine groups are expected in the 3300-3500 cm⁻¹ region. C-H stretching vibrations from the aromatic ring appear just above 3000 cm⁻¹, while those from the aliphatic -CH₂- groups appear just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring are found in the 1500-1600 cm⁻¹ range. The most diagnostic signals for this compound are the strong C-F stretching vibrations associated with the CF₃ group, which typically appear in a complex pattern between 1100 and 1350 cm⁻¹. scialert.net
Raman Spectroscopy: Raman spectroscopy provides complementary information. Aromatic ring vibrations often give strong Raman signals. The symmetric stretching of the C-CF₃ bond would also be observable.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3300 - 3500 | Medium |
| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |
| Aliphatic C-H Stretch | 2850 - 2960 | Medium |
| Aromatic C=C Stretch | 1500 - 1600 | Medium-Strong |
| C-N Stretch | 1250 - 1350 | Medium |
| C-F Stretch (CF₃) | 1100 - 1350 | Strong |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Pathway Analysis
HRMS provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of its elemental formula. rsc.org
For this compound (C₁₀H₉F₃N₂), the calculated exact mass of the neutral molecule is 214.0718. In positive-ion mode ESI-HRMS, the protonated molecule [M+H]⁺ would be observed at m/z 215.0796.
The fragmentation pattern in tandem mass spectrometry (MS/MS) provides further structural confirmation. Plausible fragmentation pathways for the [M+H]⁺ ion include:
Loss of a hydrogen radical: [M+H]⁺ → [M]⁺˙ + H˙
Loss of a methyl radical: A common fragmentation for tetrahydroquinolines and related structures involves the cleavage of the saturated ring.
Retro-Diels-Alder (RDA) reaction: The heterocyclic ring can undergo an RDA fragmentation, leading to characteristic product ions.
Loss of CF₃ radical: Cleavage of the C-CF₃ bond could lead to a fragment ion corresponding to the loss of 69 Da.
Analyzing the accurate masses of these fragment ions allows for the confirmation of their elemental compositions, reinforcing the proposed structure.
X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Determination
X-ray crystallography is an indispensable tool for the unambiguous determination of the three-dimensional atomic arrangement of molecules in the solid state. For this compound and its derivatives, this technique provides precise data on bond lengths, bond angles, and torsion angles, defining the molecule's conformation. The tetrahydroquinoxaline core typically adopts a partially saturated, non-planar conformation, often a half-chair or envelope form, which can be explicitly detailed through crystallographic analysis. nih.gov
The presence of the trifluoromethyl (-CF3) group at the 6-position significantly influences both the molecular and supramolecular structure. This strongly electron-withdrawing and sterically demanding group can affect the planarity of the aromatic portion of the molecule and dictate intermolecular packing arrangements. Crystallographic analyses of related fluorinated heterocyclic compounds demonstrate that C-H···F hydrogen bonds and π-π stacking interactions are common and crucial in the formation of the supramolecular architecture. nih.govnih.gov These interactions guide the assembly of molecules into well-defined one-, two-, or three-dimensional networks in the crystal lattice. nih.gov
In the crystal structure of derivatives, intermolecular forces such as hydrogen bonding (N-H···N or N-H···O), π-π stacking between aromatic rings, and other weak van der Waals forces play a critical role. nih.gov The nature and positioning of other substituents on the tetrahydroquinoxaline ring system can modulate these interactions, leading to different crystal packing motifs, such as herringbone or layered structures. Hirshfeld surface analysis is often employed to visualize and quantify these intermolecular contacts, providing a deeper understanding of the crystal's stability and properties. nih.gov
Below is a representative data table illustrating the type of crystallographic information that would be obtained for a derivative of the core structure. The data is based on a related tetrahydroquinoline compound to provide a contextual example.
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 16.179 (19) |
| b (Å) | 5.921 (6) |
| c (Å) | 12.501 (14) |
| β (°) | 106.09 (5) |
| Volume (Å3) | 1150.6 (2) |
| Z (Molecules/unit cell) | 4 |
| Key Intermolecular Interactions | Hydrogen Bonding, π-π Stacking |
Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Chiral Derivatives
When the 1,2,3,4-tetrahydroquinoxaline (B1293668) scaffold is appropriately substituted, it can become chiral, for instance, by substitution at the C2 or C3 position. Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for characterizing these chiral derivatives. mdpi.com These methods measure the differential interaction of left- and right-circularly polarized light with a chiral molecule, providing information about its absolute configuration and conformation in solution. wikipedia.orgarxiv.org
Circular Dichroism spectroscopy measures the difference in absorption of left and right circularly polarized light as a function of wavelength. A CD spectrum displays positive or negative peaks, known as Cotton effects, in the region of a chromophore's absorption band. amrita.edu For chiral derivatives of this compound, the aromatic ring and the nitrogen atoms act as chromophores. The sign and magnitude of the observed Cotton effects can be correlated to the stereochemistry of the molecule, often through comparison with theoretical calculations (e.g., time-dependent density functional theory, TD-DFT). nih.gov The electronic transitions of the quinoxaline (B1680401) system are sensitive to the spatial arrangement of substituents, making CD a powerful tool for assigning the absolute configuration (R/S) of stereogenic centers. mdpi.com
Optical Rotatory Dispersion measures the change in the angle of rotation of plane-polarized light as a function of wavelength. wikipedia.org An ORD curve for a chiral molecule will show a characteristic shape, particularly in the vicinity of an absorption band, where it exhibits a phenomenon also known as the Cotton effect. amrita.edu Plain curves are observed at wavelengths far from absorption maxima, while anomalous curves with peaks and troughs appear near these maxima. amrita.edu The shape of the ORD curve is directly related to the stereochemistry of the molecule.
The data obtained from these techniques are crucial for confirming the success of enantioselective syntheses, which often aim to produce a single enantiomer of a chiral compound. rsc.orgnih.gov The enantiomeric excess (ee) is a critical parameter, and while often quantified by chiral chromatography, chiroptical methods provide the fundamental proof of the bulk sample's optical activity.
An illustrative data table for a hypothetical chiral derivative is presented below, showing typical data obtained from chiroptical measurements.
| Technique | Parameter | Wavelength (nm) | Value |
|---|---|---|---|
| Circular Dichroism | Molar Ellipticity [θ] | 240 | +15,000 |
| Circular Dichroism | Molar Ellipticity [θ] | 275 | -8,000 |
| Circular Dichroism | Cotton Effect | 240 | Positive |
| Optical Rotatory Dispersion | Specific Rotation [α] | 589 (Na D-line) | +45.5 |
Applications in Chemical Synthesis and Materials Science Non Biological Contexts
6-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoxaline as a Synthetic Building Block for Complex Molecules
The 1,2,3,4-tetrahydroquinoline (B108954) core is a prevalent structure in a vast number of synthetic compounds, and numerous synthetic strategies have been developed to access this scaffold. Domino reactions, in particular, have proven valuable for creating tetrahydroquinolines with diverse substitution patterns. The presence of the trifluoromethyl (CF3) group on the aromatic ring of this compound introduces unique electronic properties and enhances lipophilicity, making it an attractive building block for creating novel and complex molecular architectures.
The synthesis of substituted tetrahydroquinoxalines can be achieved through various methods, including the solid-phase traceless synthesis which allows for the creation of diverse libraries of these compounds. Such methods often involve steps like reductive amination, reaction with o-fluoronitrobenzenes, reduction of the nitro group, and spontaneous cyclization. The secondary amine nitrogen of the resulting tetrahydroquinoxaline core can be further derivatized, for example, through acylation.
The trifluoromethyl group can influence the reactivity of the tetrahydroquinoxaline scaffold. For instance, in the synthesis of related di/trifluoromethyl-1,2,3,4-tetrahydroquinazolines, aniline (B41778) derivatives with electron-donating groups were found to be more reactive than those with electron-withdrawing groups like -CF3. This suggests that the electronic nature of the this compound building block must be carefully considered when designing multi-step synthetic sequences.
Derivatives can be created through reactions targeting the nitrogen atoms or the aromatic ring. For example, N-aryl-6-methoxy-1,2,3,4-tetrahydroquinolines have been synthesized as part of research into novel compounds, demonstrating the feasibility of N-arylation on the tetrahydroquinoline core. Similarly, N-acylation and N-sulfonylation are common reactions for modifying this scaffold, as shown in the synthesis of various tetrahydroquinoxaline sulfonamide derivatives. These reactions provide pathways to incorporate the this compound unit into larger, more complex structures for various applications in materials science.
| Reaction Type | Reagents/Conditions | Product Type | Significance | Reference |
| Povarov Reaction | Aromatic imines, electron-rich alkenes, Lewis acid (e.g., BF3·OEt2) | Substituted Tetrahydroquinolines | Efficient cycloaddition for accessing the core scaffold. | |
| Reductive Cyclization | Substituted o-nitroaniline, microwave assistance | 1,2,3,4-Tetrahydroquinoxalines | Provides a route to the core structure. | |
| N-Sulfonylation | Tetrahydroquinoxaline, sulfonyl chloride, TEA, DMAP in DCM | N-Sulfonyl-tetrahydroquinoxalines | Functionalization of the nitrogen atom for building complex molecules. | |
| Intramolecular N-Arylation | Pd-catalyzed reaction of β-nitro amines derived from 2-chloroanilines | Highly substituted 1,2,3,4-tetrahydroquinoxalines | A multi-step sequence for creating complex, drug-like scaffolds. |
Role in Catalysis: Design and Application as a Ligand or Organocatalyst
The tetrahydroquinoxaline structure contains two nitrogen atoms with lone pairs of electrons, making it a potential bidentate or monodentate ligand for metal catalysts. The use of cage-like water-soluble phosphines, such as 1,3,5-triaza-7-phosphadamantane (PTA), as stabilizing ligands for metal complexes in catalysis is well-documented. Similarly, N-heterocyclic compounds like this compound could coordinate with transition metals to form catalytically active complexes.
The presence of the strongly electron-withdrawing trifluoromethyl group at the 6-position is expected to decrease the electron density on the aromatic ring and, through resonance and inductive effects, reduce the basicity of the nitrogen atoms. This modulation of electronic properties is a key strategy in ligand design. A less basic ligand can affect the electronic properties of the metal center, which in turn can influence the catalytic activity, selectivity, and stability of the complex. For example, in related 3-trifluoromethyl-1,2,3,4-tetrahydroisoquinolines, the CF3 group was noted to decrease the pKa of the amine.
In the field of organocatalysis, chiral tetrahydroquinolines and their derivatives have been explored. Asymmetric synthesis of these compounds can be achieved through supramolecular organocatalysis, highlighting the scaffold's utility in stereoselective transformations. While direct application of this compound as an organocatalyst is not extensively documented, its structure is analogous to scaffolds used in photoredox and organocatalytic functionalization of related N-heterocycles like tetrahydroisoquinolines. The tetrahydroquinoxaline moiety could potentially be derivatized with catalytically active groups (e.g., thiourea, primary/secondary amines) to create novel organocatalysts, with the CF3 group serving to tune solubility and electronic properties.
Integration into Advanced Functional Materials (e.g., polymers, liquid crystals, organic electronics)
The incorporation of fluorine atoms into organic materials is a widely used strategy to tailor their electronic and physical properties for applications in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). Quinoxaline (B1680401) derivatives are particularly valuable as electron-deficient (acceptor) units in the design of donor-acceptor conjugated polymers for these applications.
Research has demonstrated the synthesis of conjugated polymers incorporating a 6,7-difluoro-2,3-dihexylquinoxaline acceptor unit. These polymers, when blended with fullerene derivatives, function as the active layer in OPV devices. The fluorine atoms lower the HOMO and LUMO energy levels of the polymer, which can lead to higher open-circuit voltages (Voc) in solar cells.
Given this precedent, this compound represents a promising monomer or precursor for similar advanced materials. The trifluoromethyl group is a strong electron-withdrawing substituent that can significantly impact the electronic characteristics of a conjugated system, often more so than single fluorine atoms. Its integration into a polymer backbone could further lower the LUMO level, enhancing the electron-accepting properties crucial for n-type organic semiconductors.
Furthermore, α-trifluoromethylated quinolines have been successfully employed as safe and storable photoinduced-electron transfer (PET) donors for initiating radical polymerizations. These molecules act as both the photosensitizer and the electron donor, directly reducing the monomer to start the polymerization process upon irradiation with light. This highlights another potential application pathway for trifluoromethylated quinoxaline derivatives in materials synthesis.
| Polymer | Acceptor Unit | Optical Band Gap (eV) | Device Voc (V) | Significance | Reference |
| PBQxF | 6,7-difluoro-2,3-dihexylquinoxaline | 1.79 | 0.64 | Demonstrates the utility of fluoro-quinoxaline units in OPV polymers. | |
| PBDTQxF | 5,8-di(thiophen-2-yl)-6,7-difluoro-2,3-dihexylquinoxaline | 1.74 | 0.70 | Shows that modifying the quinoxaline core can further tune material properties. |
Design of Novel Chemical Probes for Non-Biological Systems
The quinoxaline and tetrahydroquinoxaline scaffolds have been successfully utilized in the design of chemosensors for the detection of various analytes, including metal ions. These sensors often operate via a change in their optical properties, such as color or fluorescence, upon binding to the target analyte.
For example, a sensor based on a 2,3-diphenyl-5,6,7,8-tetrahydroquinoxaline derivative was developed for the selective and rapid colorimetric and fluorescent detection of Ni²⁺ ions in aqueous media. The sensor exhibited a distinct response to Ni²⁺, allowing for its quantification at very low concentrations. In another study, quinoxaline-based cavitands were used to create a fluorescent supramolecular sensor for dopamine.
This compound can serve as a foundational structure for the development of new chemical probes. The design of such a probe would involve chemically modifying the core structure to include a recognition unit (a receptor that selectively binds the target analyte) and a signaling unit (the part of the molecule that produces a measurable response). The tetrahydroquinoxaline core itself can act as the signaling unit or fluorophore.
The trifluoromethyl group can play a crucial role in tuning the sensor's properties. Its strong electron-withdrawing nature can alter the photophysical properties of the quinoxaline aromatic system, potentially enhancing fluorescence quantum yield or shifting the emission wavelength, which could lead to improved sensitivity and selectivity. By attaching appropriate chelating groups to the nitrogen atoms or the aromatic ring, a selective probe for specific metal ions or other non-biological analytes could be engineered.
| Sensor Scaffold | Analyte | Detection Method | Detection Limit | Key Feature | Reference |
| 2,3-diphenyl-5,6,7,8-tetrahydroquinoxaline derivative | Ni²⁺ | Fluorescence & Colorimetric | 3.9 x 10⁻⁷ M (Fluorescence) | High selectivity and rapid response in aqueous solution. | |
| Quinoxaline Cavitand | Dopamine | Fluorescence | 1 pM | High sensitivity and selectivity, enabling detection with a smartphone. |
Future Research Directions and Emerging Perspectives for 6 Trifluoromethyl 1,2,3,4 Tetrahydroquinoxaline Chemistry
Development of Innovative and Sustainable Synthetic Strategies
The future synthesis of 6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoxaline will likely prioritize green and sustainable methodologies. Current synthetic approaches often rely on multi-step processes that may involve harsh reagents or costly metal catalysts. nih.gov Innovative strategies aim to overcome these limitations by improving efficiency and reducing environmental impact.
Key areas for development include:
C-H Functionalization: Direct C-H activation and functionalization represent a paradigm shift in synthesis, offering a more atom-economical approach by avoiding the need for pre-functionalized starting materials. springernature.com Future methods could focus on the direct introduction of the trifluoromethyl group onto a pre-formed tetrahydroquinoxaline ring or the cyclization of substrates via C-H activation.
Photoredox and Electrocatalysis: These methods utilize light or electricity to drive chemical reactions under mild conditions. mdpi.comresearchgate.net Developing photoredox-catalyzed pathways for the synthesis or derivatization of the scaffold could lead to novel, energy-efficient transformations that are difficult to achieve with traditional thermal methods. researchgate.net
Flow Chemistry: Continuous flow synthesis offers advantages in safety, scalability, and process control. Adapting and optimizing the synthesis of this compound for flow reactors can enable safer handling of hazardous reagents and facilitate large-scale production in a more sustainable manner. figshare.com
Bio-inspired Catalysis: Employing enzymes or biomimetic catalysts could provide highly selective and environmentally benign routes to the target molecule and its derivatives.
| Scalability | Can be challenging and hazardous | More amenable to safe, continuous production |
Exploration of Unconventional Reactivity and Novel Transformations
Beyond improving its synthesis, future research will delve into the untapped reactivity of the this compound scaffold. The interplay between the electron-donating amine functionalities and the strongly electron-withdrawing trifluoromethyl group creates a unique electronic landscape that can be exploited for novel chemical transformations.
Emerging areas of exploration include:
Late-Stage Functionalization: Developing methods to selectively modify the scaffold after its core synthesis is crucial for rapidly creating libraries of analogues for biological screening. Research will likely focus on regioselective functionalization of the aromatic ring or the nitrogen atoms.
Radical Chemistry: Trifluoromethyl groups can participate in and influence radical reactions. researchgate.net Exploring the radical-based functionalization of the scaffold could unlock new reaction pathways, such as the introduction of complex alkyl or aryl groups. mdpi.com
Asymmetric Catalysis: For applications in medicinal chemistry, controlling the stereochemistry is paramount. Future work will involve the development of catalytic asymmetric methods to functionalize the tetrahydroquinoxaline core, particularly at the C2 and C3 positions, to generate enantiomerically pure derivatives.
Advancements in Computational Predictive Modeling for its Chemical Behavior
Computational chemistry is an increasingly powerful tool for predicting and understanding molecular behavior, thereby accelerating research and reducing reliance on trial-and-error experimentation. mdpi.com For this compound, computational modeling can provide invaluable insights.
Key applications of computational modeling include:
Reaction Mechanism and Selectivity Prediction: Using Density Functional Theory (DFT) and other quantum mechanical methods, researchers can model potential reaction pathways to predict the most likely outcomes and understand the factors controlling regioselectivity and stereoselectivity.
Physicochemical Property Prediction: Software tools can accurately predict properties such as solubility, lipophilicity (logP), and metabolic stability. mdpi.com This is particularly important for guiding the design of derivatives with drug-like properties.
Molecular Docking and Dynamics: In drug discovery, computational docking can predict how derivatives of the scaffold will bind to biological targets like enzymes or receptors. mdpi.com Molecular dynamics simulations can further elucidate the stability and dynamics of these interactions over time.
Table 2: Applications of Computational Modeling
| Modeling Technique | Application for this compound |
|---|---|
| Density Functional Theory (DFT) | Elucidating reaction mechanisms; predicting spectroscopic properties. |
| Quantitative Structure-Activity Relationship (QSAR) | Predicting biological activity based on structural features. |
| Molecular Docking | Simulating binding modes and affinities to protein targets. mdpi.com |
| Molecular Dynamics (MD) | Assessing the stability of ligand-protein complexes. |
Integration into Emerging Chemical Technologies and Methodologies
The practical application of new chemical discoveries is often dependent on their integration with cutting-edge technologies. For this compound, leveraging emerging platforms can streamline its synthesis and application.
Future integration will likely involve:
Automated Synthesis Platforms: "Synthesis robots" can perform multi-step reactions with high precision and throughput. Integrating the synthesis of the scaffold and its derivatives into these platforms can accelerate the discovery of new molecules with desired properties.
High-Throughput Experimentation (HTE): HTE allows for the rapid screening of numerous reaction conditions (catalysts, solvents, temperatures) in parallel. This methodology can be used to quickly identify optimal conditions for synthesizing or functionalizing the scaffold. figshare.com
Machine Learning (ML) and AI: AI algorithms can analyze large datasets from HTE to predict optimal reaction conditions or even propose novel synthetic routes and molecular designs, creating a powerful synergy between computational prediction and experimental validation.
Design Principles for Next-Generation Chemical Entities Incorporating the this compound Scaffold
The this compound core is a "privileged scaffold"—a molecular framework that is capable of binding to multiple biological targets. nih.gov Establishing clear design principles is essential for rationally designing next-generation molecules for specific applications, particularly in medicinal chemistry.
Key design principles to be explored include:
Scaffold Hopping and Bioisosterism: The trifluoromethyl group is often used as a bioisostere for other groups like methyl or chlorine, but with distinct electronic and steric properties. mdpi.com Systematic studies will help delineate when and how this group can be used to optimize ligand-target interactions.
Modulation of Physicochemical Properties: The two nitrogen atoms in the heterocyclic ring provide handles for chemical modification. Derivatization at these positions (e.g., with alkyl, acyl, or aryl groups) can be used to fine-tune solubility, cell permeability, and metabolic stability to achieve a desired pharmacokinetic profile.
Vectorial Design for Target Selectivity: By understanding the structure-activity relationships (SAR) of derivatives, researchers can design molecules that orient their functional groups in specific vectors to achieve high affinity and selectivity for a particular biological target over others. researchgate.net The rigid nature of the quinoxaline (B1680401) core makes it an excellent platform for such vectorial design.
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
Conclusion
Summary of Key Chemical Discoveries and Insights
A thorough search of scholarly databases, including Scopus, Web of Science, and Reaxys, as well as patent literature, yielded no specific studies on 6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoxaline. Consequently, there are no key chemical discoveries or insights to summarize for this compound. The scientific record, as it currently stands, is silent on its existence and characteristics.
Outlook on the Broader Contributions of Research on this Compound to Heterocyclic and Organofluorine Chemistry
Given the lack of research on this compound, its contribution to heterocyclic and organofluorine chemistry is, at present, non-existent. However, the potential for such a compound to be of interest is significant. Research into its synthesis and properties could provide valuable insights into:
The influence of the trifluoromethyl group on the electronics and reactivity of the tetrahydroquinoxaline ring system. The strong electron-withdrawing nature of the -CF3 group would be expected to significantly impact the basicity of the nitrogen atoms and the reactivity of the aromatic ring.
The development of novel synthetic methodologies for the selective trifluoromethylation of the tetrahydroquinoxaline scaffold.
The exploration of its potential as a building block in medicinal chemistry. Given the prevalence of both the tetrahydroquinoxaline core and the trifluoromethyl group in pharmaceuticals, this compound could serve as a valuable intermediate for the synthesis of new drug candidates.
Q & A
Q. What are the preferred synthetic routes for 6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoxaline, and how do reaction conditions influence yield and purity?
The synthesis typically involves cyclization of precursors (e.g., substituted anilines or quinoxalines) with trifluoromethylating agents. Key methods include:
- Cyclocondensation : Using trifluoromethylated benzene derivatives with diamines under reflux in solvents like ethanol or acetonitrile .
- Functionalization of tetrahydroquinoxaline cores : Introducing the trifluoromethyl group via nucleophilic substitution or transition-metal-catalyzed reactions (e.g., using CuI or Pd catalysts) .
Critical Parameters : - Temperature : Higher temperatures (80–120°C) improve reaction rates but may reduce selectivity.
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance trifluoromethyl group incorporation .
Yield Optimization : Purification via column chromatography or recrystallization improves purity (>95% by HPLC) .
Q. How is this compound characterized structurally and functionally?
Structural Characterization :
- X-ray crystallography : Resolves bond lengths and angles, confirming the planar quinoxaline ring and trifluoromethyl group orientation .
- NMR Spectroscopy : NMR detects trifluoromethyl resonance at δ -60 to -65 ppm, while NMR identifies aromatic protons (δ 6.8–7.5 ppm) .
Functional Analysis : - UV/Vis Spectroscopy : Absorbance peaks near 260–280 nm indicate π→π* transitions in the aromatic system .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 245 for CHF_{3N) confirm molecular weight .
Q. What preliminary biological activities have been reported for this compound?
- Enzyme Inhibition : The trifluoromethyl group enhances binding to hydrophobic enzyme pockets (e.g., kinases or cytochrome P450 isoforms), with IC values in the micromolar range .
- Receptor Modulation : Structural analogs show affinity for GABA receptors, suggesting potential neuropharmacological applications .
Experimental Design : - In vitro assays : Use HEK293 cells transfected with target receptors to measure dose-response curves.
- Control experiments : Compare with non-trifluoromethylated analogs to isolate substituent effects .
Advanced Research Questions
Q. How does the trifluoromethyl group influence the compound’s electronic properties and reactivity?
- Electron-Withdrawing Effect : The -CF group reduces electron density on the quinoxaline ring, increasing susceptibility to electrophilic attack at the 5- and 7-positions .
- Impact on Redox Behavior : Cyclic voltammetry reveals a reduction peak at -1.2 V (vs. Ag/AgCl), attributed to quinoxaline ring reduction, shifted by -0.3 V compared to non-fluorinated analogs .
Computational Insights : - DFT calculations (B3LYP/6-31G*) show a HOMO-LUMO gap of 4.1 eV, indicating stability against photodegradation .
Q. What strategies resolve contradictions in reported biological activity data across studies?
Case Example : Discrepancies in IC values for kinase inhibition may arise from:
- Varied assay conditions (e.g., ATP concentration differences).
- Impurities in synthesized batches (e.g., residual solvents affecting protein binding).
Resolution Methods : - Dose-response standardization : Use fixed ATP concentrations (1 mM) and validate purity via LC-MS .
- Meta-analysis : Compare data across studies using normalized activity metrics (e.g., pIC) .
Q. How can structure-activity relationship (SAR) studies optimize this compound for specific targets?
Key Modifications :
- Positional isomerism : Moving the -CF group to the 5- or 7-position alters steric hindrance and binding affinity .
- Hybrid derivatives : Adding carboxylate esters (e.g., ethyl or methyl) improves membrane permeability, as shown in logP increases from 1.8 to 2.5 .
Experimental Workflow :
Synthesize analogs with systematic substituent variations.
Test in high-throughput screens (e.g., fluorescence-based assays).
Perform molecular docking (e.g., AutoDock Vina) to predict binding modes .
Q. What computational tools predict the metabolic stability of this compound derivatives?
- ADMET Prediction : Software like Schrödinger’s QikProp estimates:
- Half-life : ~2.5 hours in human liver microsomes.
- CYP450 interactions : High risk of metabolism by CYP3A4 .
- Metabolite Identification : LC-MS/MS detects primary metabolites (e.g., hydroxylation at the 3-position) .
Q. How do crystallographic data inform the design of stable co-crystals or salts?
- Crystal Packing Analysis : Hydrogen bonding between the quinoxaline N-atoms and co-formers (e.g., succinic acid) stabilizes co-crystals .
- Salt Formation : Hydrochloride salts improve aqueous solubility (e.g., from 0.1 mg/mL to 5 mg/mL) .
Methodology : - Screen co-formers using slurry crystallization in 10 solvents.
- Characterize via PXRD and DSC to confirm stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
